molecular formula C18H16ClFN2O3 B2439121 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 905666-92-4

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2439121
CAS No.: 905666-92-4
M. Wt: 362.79
InChI Key: PLFFPBJTLFYWOL-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with structural similarities have been synthesized and studied for their vibrational spectra, electronic properties, and potential applications. For example, benzothiazolinone acetamide analogs have shown good light harvesting efficiency and free energy of electron injection, suggesting their usability as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds also exhibit nonlinear optical (NLO) activity, indicating their potential in photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2020).

Potential Insecticidal Agents

Novel phenoxyacetamide derivatives have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Among these, certain compounds exhibited excellent results, highlighting the potential application of such chemical structures in developing new insecticidal agents (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities showed potential anticancer, anti-inflammatory, and analgesic agents among synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This research underscores the medicinal chemistry applications of compounds with acetamide groups, particularly those with halogens on the aromatic ring, which favored anticancer and anti-inflammatory activity (Rani et al., 2014).

Neuroprotective Agents for Alzheimer's Disease

N-acylaminophenothiazines were developed and showed a multifunctional profile effective as neuroprotectants and selective butyrylcholinesterase inhibitors. This study highlights the potential treatment applications of such compounds for neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Antimicrobial Evaluation of Imines and Thiazolidinones

Novel imines and thiazolidinones derived from 4-chloro-3-methylphenoxy)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. This work illustrates the broad spectrum of biological activities that can be targeted with acetamide derivatives, contributing to the development of new antimicrobial agents (Fuloria et al., 2009).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-12-5-7-14(8-6-12)22-10-13(9-18(22)24)21-17(23)11-25-16-4-2-1-3-15(16)20/h1-8,13H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFFPBJTLFYWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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